1,4-Dioxan-2-one

Description

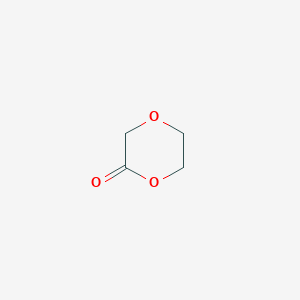

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVXHAANQNHFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29223-92-5 | |

| Record name | Poly(p-dioxanone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29223-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801336935 | |

| Record name | Dioxanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3041-16-5 | |

| Record name | Dioxanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3041-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dioxanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioxanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIOXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLS754O457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioxan-2-one: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxan-2-one, also known as p-dioxanone, is a cyclic ether-ester of significant interest in the fields of polymer chemistry and biomedical applications.[1][2] Its unique chemical structure allows it to undergo ring-opening polymerization to produce polydioxanone (PDO), a biodegradable and biocompatible polymer widely used in the medical field. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of this compound, along with detailed experimental protocols for its synthesis and polymerization.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₄H₆O₃.[3] Its structure consists of a six-membered ring containing two oxygen atoms and a ketone group. The systematic IUPAC name for this compound is this compound.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3041-16-5 | [3] |

| Molecular Formula | C₄H₆O₃ | [3] |

| Molecular Weight | 102.09 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 28 °C (lit.) | [5] |

| Boiling Point | 215 °C (lit.) | [5] |

| Density | ~1.17 g/cm³ (estimate) | [5] |

| Solubility | Slightly soluble in acetonitrile and ethyl acetate; sparingly soluble in chloroform. | [5] |

| Vapor Pressure | 11-19 Pa at 20-25 °C | [5] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of p-dioxan-2-one exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is observed around 1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching of the ester group. The C-O stretching vibrations of the ether and ester linkages typically appear in the region of 1250-1000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three sets of non-equivalent methylene protons in the ring. The protons adjacent to the carbonyl group are expected to be the most deshielded.

-

¹³C NMR: The carbon-13 NMR spectrum will display three signals for the three different carbon environments: one for the carbonyl carbon (typically in the range of 160-180 ppm), and two for the methylene carbons attached to the oxygen atoms.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO₂ (m/z = 44) and ethylene oxide (m/z = 44), leading to characteristic fragment ions.

Synthesis and Purification

This compound can be synthesized through several routes, with the dehydrogenation of diethylene glycol being a common method.

Experimental Protocol: Synthesis of this compound from Diethylene Glycol

This protocol is based on the catalytic dehydrogenation of diethylene glycol.

Materials:

-

Diethylene glycol

-

Copper chromite catalyst

-

Reaction vessel equipped with a reflux condenser and a distillation apparatus

Procedure:

-

In a reaction vessel, combine diethylene glycol and a catalytic amount of copper chromite.

-

Heat the mixture to reflux (approximately 230-250 °C) under an inert atmosphere (e.g., nitrogen).

-

The reaction produces this compound and hydrogen gas. The crude product is continuously removed by distillation.

-

The collected distillate contains crude this compound.

Experimental Protocol: Purification by Recrystallization

High-purity this compound is essential for producing high molecular weight polydioxanone.

Materials:

-

Crude this compound

-

Ethyl acetate (or other suitable aliphatic ester solvent)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of warm ethyl acetate.

-

Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure this compound can facilitate this process.

-

Once crystallization is complete, collect the crystals by filtration.

-

Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Ring-Opening Polymerization and Polydioxanone (PDO)

The most significant application of this compound is its ring-opening polymerization (ROP) to form polydioxanone (PDO). This polymerization is typically catalyzed by organometallic compounds, such as tin(II) octoate.

Experimental Protocol: Ring-Opening Polymerization of this compound

Materials:

-

High-purity this compound

-

Tin(II) octoate (catalyst)

-

An initiator (e.g., a low molecular weight alcohol)

-

Polymerization vessel (e.g., a sealed glass ampoule or a reactor)

Procedure:

-

Charge the polymerization vessel with the desired amounts of this compound, initiator, and catalyst under an inert atmosphere.

-

Seal the vessel and heat it to the desired polymerization temperature (typically between 100-180 °C).

-

Maintain the temperature for a specified period to achieve the desired molecular weight.

-

After the polymerization is complete, cool the vessel and recover the polydioxanone polymer.

-

The polymer can be further purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

Properties and Applications of Polydioxanone (PDO)

PDO is a semi-crystalline, biodegradable polymer with a unique combination of flexibility and strength. Its properties can be tailored by controlling the polymerization conditions.

| Property of Polydioxanone (PDO) | Value | Reference(s) |

| Glass Transition Temperature (Tg) | -10 to 0 °C | |

| Melting Temperature (Tm) | ~110 °C | |

| Crystallinity | ~55% | |

| Degradation Mechanism | Hydrolysis | |

| In Vivo Absorption Time | Approximately 6 months |

The biocompatibility and biodegradability of PDO make it an ideal material for various biomedical applications, including:

-

Absorbable surgical sutures: This is the most common application of PDO, where its strength retention profile allows for effective wound healing before it is safely absorbed by the body.

-

Drug delivery systems: The polymer matrix can be used to encapsulate and control the release of therapeutic agents.

-

Tissue engineering scaffolds: PDO can be fabricated into porous structures that support cell growth and tissue regeneration.

-

Orthopedic fixation devices: It is used in the manufacturing of biodegradable pins, screws, and plates for bone fixation.

Conclusion

This compound is a valuable monomer for the synthesis of the biodegradable polymer, polydioxanone. Its well-defined chemical structure and properties, coupled with established synthesis and polymerization protocols, have enabled its successful application in the demanding field of biomedical devices. Further research into the modification of this compound and the optimization of its polymerization can lead to the development of novel biodegradable materials with enhanced properties for a wider range of applications in medicine and beyond.

References

Synthesis of 1,4-Dioxan-2-one from Diethylene Glycol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-dioxan-2-one, a valuable monomer for biodegradable polymers, through the catalytic dehydrogenation of diethylene glycol. The document details the predominant reaction pathway, explores various catalytic systems, and presents detailed experimental protocols. Quantitative data on reaction conditions, catalyst performance, and product yields are systematically summarized. Furthermore, this guide includes visual representations of the synthetic pathway and a generalized experimental workflow to aid researchers, scientists, and drug development professionals in their understanding and application of this chemical transformation.

Introduction

This compound, also known as p-dioxanone, is a heterocyclic compound of significant interest in the biomedical field. Its primary application lies in the ring-opening polymerization to produce poly(p-dioxanone) (PDO), a biocompatible and biodegradable polymer widely used in the manufacturing of medical devices such as surgical sutures and bone fixation pins. The synthesis of high-purity this compound is therefore a critical step in the production of these advanced medical materials.

One of the most economically viable and atom-efficient routes to this compound is the catalytic dehydrogenation of diethylene glycol (DEG). This process involves an intramolecular cyclization reaction, driven by a suitable catalyst, to form the desired lactone. This guide will delve into the technical aspects of this synthesis, providing a detailed examination of the methodologies and key parameters involved.

Reaction Pathway and Mechanism

The synthesis of this compound from diethylene glycol proceeds via a catalytic dehydrogenation reaction. The overall transformation involves the removal of a molecule of hydrogen from diethylene glycol, leading to the formation of a cyclic ester, or lactone.

Caption: General reaction scheme for the synthesis of this compound from diethylene glycol.

The mechanism involves the adsorption of diethylene glycol onto the catalyst surface, followed by the cleavage of O-H and C-H bonds to release a molecule of hydrogen and form the cyclic product. The choice of catalyst is crucial for achieving high selectivity and yield.

Catalytic Systems

Various catalytic systems have been investigated for the dehydrogenation of diethylene glycol to this compound. Copper-based catalysts have shown particular promise due to their high activity and selectivity.

Copper-Based Catalysts

Copper catalysts, often supported on materials like silica (SiO₂) or pumice, are widely used.[1][2] The addition of promoters and the method of catalyst preparation can significantly influence the catalytic performance.[2] For instance, the presence of hydrogen in the reaction feed has been shown to improve yields and prolong catalyst life.[1]

Zeolites

Zeolites, such as ZSM-5, have also been explored as catalysts for this reaction.[3] They offer the advantage of shape selectivity, which can potentially minimize the formation of byproducts.[3]

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of this compound based on methodologies reported in the literature.

Vapor-Phase Catalytic Dehydrogenation

This is a common method for the continuous production of this compound.

Materials and Equipment:

-

Diethylene glycol (reagent grade)

-

Copper-based catalyst (e.g., copper supported on pumice or silica)

-

Fixed-bed reactor

-

Hydrogen gas supply

-

Nitrogen gas supply (for purging)

-

Temperature and pressure controllers

-

Condenser and collection vessel

Procedure:

-

Catalyst Preparation and Activation: The copper-based catalyst is packed into the fixed-bed reactor. The catalyst is then typically reduced in situ by passing a stream of hydrogen gas at an elevated temperature.

-

Reaction Setup: The reactor is heated to the desired reaction temperature, typically in the range of 200-400°C.[1] The pressure is maintained at atmospheric, reduced, or elevated levels depending on the specific process.[1]

-

Reaction Execution: A mixture of vaporized diethylene glycol and hydrogen gas is continuously fed into the reactor over the catalyst bed.[1] The molar ratio of hydrogen to diethylene glycol can vary, with ratios of 3-100 moles of hydrogen per mole of diethylene glycol being reported.[1]

-

Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the this compound and any unreacted diethylene glycol. The crude product is collected in a receiving vessel.

-

Purification: The crude product is then purified, typically by distillation, to separate the this compound from unreacted diethylene glycol and any byproducts.[4]

Caption: A generalized workflow for the vapor-phase synthesis of this compound.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of this compound from diethylene glycol.

Table 1: Reaction Conditions and Yields for Vapor-Phase Dehydrogenation

| Catalyst | Temperature (°C) | Pressure | H₂/DEG Molar Ratio | DEG Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |

| Copper on Pumice (5% Cu) | 250 | Atmospheric | 6 | - | - | >95 | [1] |

| Copper Chromite | 240-360 | Vapor Phase | - | - | - | ~25 | [1] |

| Cu/SiO₂ | 260 | Atmospheric | - | >90 | >90 | - | [2] |

| Modified Cu/SiO₂ with Al | Optimized | Optimized | Optimized | 97.2 | 96.4 | - | [2] |

Table 2: Purification of this compound

| Purification Method | Details | Purity Achieved | Reference |

| Distillation | Conventional distillation of crude product. | - | [4] |

| Crystallization | Dissolving crude product in ethyl acetate, cooling to -20°C to -34°C, and seeding with pure crystals. | 99+% after two recrystallizations | [4] |

Conclusion

The synthesis of this compound from diethylene glycol via catalytic dehydrogenation is a well-established and efficient method. Copper-based catalysts, particularly when used in a continuous vapor-phase process with the co-feeding of hydrogen, have demonstrated high yields and selectivities. The choice of catalyst, reaction temperature, and pressure are critical parameters that must be optimized to achieve desired results. Subsequent purification of the crude product, for which crystallization from an aliphatic ester has proven effective, is essential to obtain the high-purity monomer required for biomedical polymer applications. This guide provides a foundational understanding of the synthesis process, offering valuable insights for researchers and professionals in the field.

References

- 1. US3119840A - Preparation of 2-p-dioxanone by dehydrogenating diethylene glycol in the presence ofadded hydrogen - Google Patents [patents.google.com]

- 2. Dehydrogenation of Diethylene Glycol to Para-Dioxanone over Cu/SiO2 Catalyst: Effect of Structural and Surface Properties | MDPI [mdpi.com]

- 3. US4760154A - Synthesis of dioxane - Google Patents [patents.google.com]

- 4. US5391768A - Purification of this compound by crystallization - Google Patents [patents.google.com]

1,4-Dioxan-2-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dioxan-2-one, a key monomer in the synthesis of biodegradable polymers for biomedical applications. This document details its chemical properties, synthesis, polymerization, and the degradation pathways of its resultant polymer, poly(p-dioxanone).

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential data for laboratory and research applications.

| Property | Value |

| CAS Number | 3041-16-5 |

| Molecular Formula | C₄H₆O₃ |

| Molecular Weight | 102.09 g/mol |

| Synonyms | p-Dioxanone, PDO |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 28 °C (lit.) |

| Boiling Point | 215 °C (lit.) |

Synthesis of this compound

This compound is primarily synthesized through the gas-phase dehydrogenation of diethylene glycol. The resulting crude product requires purification to be suitable for polymerization.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis and Purification

Materials:

-

Diethylene glycol (1300 ml)

-

Copper chromite catalyst (20 g)

-

Ethyl acetate

-

Pure this compound crystals (for seeding)

Procedure:

-

Synthesis: A mixture of diethylene glycol and copper chromite is refluxed for six hours. The mixture is then distilled to obtain the crude this compound product.[1]

-

First Recrystallization: The crude product is dissolved in an equal volume of ethyl acetate at room temperature. The solution is cooled to -20°C, and a small quantity of pure this compound crystals is added for seeding. After crystal formation is observed, the temperature is further reduced to approximately -34°C for two hours.[1]

-

Filtration and Drying: The mixture is filtered, and the collected solid is dried.[1]

-

Second Recrystallization: The dried solid is redissolved in a minimal amount of warm ethyl acetate. The solution is cooled to 0°C and seeded again with pure crystals. The mixture is maintained at -30°C for 12 hours and then filtered to yield a final product with excellent purity (>99%).[1]

Ring-Opening Polymerization (ROP)

This compound is the monomer precursor to poly(p-dioxanone) (PPDO or PDS), a flexible and biodegradable polymer widely used in the medical field. The polymerization occurs via a ring-opening mechanism, typically initiated by organometallic catalysts like stannous octoate.

Caption: Ring-Opening Polymerization (ROP) of this compound.

Experimental Protocol: Bulk Polymerization

Materials:

-

p-Dioxanone (this compound) monomer

-

Stannous octoate catalyst

Procedure:

-

Preparation: The p-dioxanone monomer is placed in a reaction vessel.

-

Catalyst Addition: Stannous octoate is added as a catalyst.

-

Polymerization: The reaction is conducted in bulk (without solvent) under controlled temperature and time. Optimal conditions have been identified as 100°C for 20 hours to achieve a high monomer conversion rate.[2][3]

-

Product Isolation: The resulting polymer, poly(p-dioxanone), is then processed for its intended application.

Applications in Drug Development and Medicine

Poly(p-dioxanone) is a notable aliphatic polyester due to the presence of both ester and ether bonds in its backbone. This unique structure imparts good flexibility and biodegradability.[3] Its primary applications are in the biomedical field, including:

-

Absorbable surgical sutures[4]

-

Orthopedic fixation devices[4]

-

Drug delivery systems[4]

-

Tissue engineering scaffolds[4]

Degradation Pathway of Poly(p-dioxanone)

The biodegradability of PPDO is a key feature for its medical applications. The polymer degrades via hydrolysis of its ester linkages. The degradation products are non-toxic and are excreted from the body.

Caption: Hydrolytic degradation pathway of Poly(p-dioxanone).

The in vivo degradation process involves the hydrolytic scission of the polymer chains. This initially occurs in the amorphous regions, followed by the crystalline sections.[2] The ultimate degradation product is (2-Hydroxyethoxy)acetic acid (HEAA), which is the main urinary metabolite and is efficiently cleared from the body.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolytic degradation and morphologic study of poly-p-dioxanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuning the mechanical properties and degradation properties of polydioxanone isothermal annealing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-Hydroxyethoxy)acetic acid | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (2-Hydroxyethoxy)acetic acid (β-hydroxyethoxyacetic acid; HEAA) | Drug Metabolite | 13382-47-3 | Invivochem [invivochem.com]

Spectroscopic Analysis of 1,4-Dioxan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,4-Dioxan-2-one (also known as p-dioxanone), a key monomer in the synthesis of biocompatible polymers used in the medical and pharmaceutical fields. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, provides detailed experimental protocols for these analyses, and presents a logical workflow for spectroscopic characterization.

Molecular Structure and Spectroscopic Overview

This compound is a six-membered heterocyclic compound containing two ether linkages and one ester functional group. Its chemical formula is C₄H₆O₃. The presence of the carbonyl group and the ether oxygens, along with the methylene protons in different chemical environments, gives rise to a characteristic spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three sets of non-equivalent methylene protons. The presence of the electron-withdrawing carbonyl group and ether oxygens significantly influences the chemical shifts of the adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~4.3 - 4.5 | Triplet | 2H |

| H-5 | ~3.8 - 4.0 | Triplet | 2H |

| H-6 | ~4.6 - 4.8 | Singlet | 2H |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four distinct signals, one for each of the unique carbon atoms in the molecule. The carbonyl carbon is characteristically found at the downfield end of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~170 - 175 |

| C-3 | ~65 - 70 |

| C-5 | ~60 - 65 |

| C-6 | ~70 - 75 |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl stretching vibration of the ester group.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1730 - 1750 | Strong, Sharp |

| C-O-C Stretch (Ether) | ~1100 - 1200 | Strong |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Typical acquisition parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides the foundational spectroscopic information and methodologies essential for the confident identification and characterization of this compound. For definitive structural confirmation, especially for novel compounds or in regulated environments, the use of advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) and mass spectrometry is recommended.

An In-depth Technical Guide to the Ring-Opening Polymerization of 1,4-Dioxan-2-one

This guide provides a comprehensive overview of the ring-opening polymerization (ROP) of 1,4-dioxan-2-one (PDO), a significant monomer in the synthesis of biodegradable and biocompatible polyesters. The resulting polymer, poly(p-dioxanone) (PPDO), possesses a unique combination of flexibility, strength, and degradability, making it highly valuable for applications in the medical and pharmaceutical fields, particularly for drug delivery systems, sutures, and tissue engineering scaffolds.

This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the various polymerization mechanisms, experimental protocols, and quantitative data to facilitate further research and development in this area.

Overview of Ring-Opening Polymerization Mechanisms

The ring-opening polymerization of this compound can be achieved through several mechanistic pathways, with the most prevalent and well-controlled being coordination-insertion polymerization. Enzymatic and organo-catalyzed methods have also gained prominence as metal-free alternatives. While cationic and anionic polymerizations are fundamental ROP mechanisms, their application to PDO is less common and presents specific challenges.

Coordination-Insertion Polymerization

Coordination-insertion is the most extensively studied and commercially relevant mechanism for the ROP of PDO. This method typically employs metal alkoxide initiators, such as those based on tin, aluminum, and lanthanides. The polymerization proceeds via the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond. A key characteristic of this mechanism is the cleavage of the acyl-oxygen bond of the ester group in the monomer.[1][2][3]

Mechanism of Action

The general mechanism for coordination-insertion ROP of this compound is as follows:

-

Initiation: The metal alkoxide initiator coordinates to the carbonyl oxygen of the PDO monomer. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

-

Propagation: The alkoxide group of the initiator attacks the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. The monomer is thus inserted into the metal-alkoxide bond, and the process repeats with subsequent monomer units, elongating the polymer chain.

-

Termination: The polymerization is typically terminated by the introduction of a proton source, such as water or alcohol, which protonates the active chain end, yielding a hydroxyl-terminated polymer chain.

Quantitative Data for Coordination-Insertion ROP

The molecular weight and polydispersity of the resulting PPDO can be controlled by adjusting the monomer-to-initiator ratio and reaction conditions.

| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

| Al(OiPr)₃ | 600 | 80 | - | >90 | - | - | < 1.3 |

| La(OiPr)₃ | 200 | 100 | 2 | 85.3 | 18,500 | 32,400 | 1.75 |

| La(OiPr)₃ | 400 | 100 | 4 | 88.1 | 29,800 | 55,400 | 1.86 |

| La(OiPr)₃ | 600 | 100 | 6 | 90.2 | 38,700 | 73,900 | 1.91 |

| Sn(Oct)₂ | 1000 | 120 | 24 | >95 | 45,000 | - | 1.6-1.8 |

Note: Data compiled from multiple sources. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocol for Bulk Polymerization using Aluminum Isopropoxide

This protocol is a representative procedure based on literature descriptions.[2][3]

Materials:

-

This compound (PDO), purified by recrystallization from ethyl acetate and subsequent sublimation.

-

Aluminum triisopropoxide (Al(OiPr)₃), purified by sublimation.

-

Toluene, dried over sodium/benzophenone and distilled under argon.

-

Methanol, anhydrous.

-

Schlenk flask and standard Schlenk line equipment.

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of purified PDO monomer.

-

The flask is evacuated and backfilled with dry argon three times to ensure an inert atmosphere.

-

The PDO is melted by heating the flask in an oil bath to the desired reaction temperature (e.g., 80-100 °C).

-

A stock solution of Al(OiPr)₃ in dry toluene is prepared in a glovebox.

-

The required volume of the initiator solution is added to the molten monomer via syringe under a positive pressure of argon to achieve the desired monomer-to-initiator ratio.

-

The reaction mixture is stirred at the set temperature for the desired reaction time. The viscosity of the mixture will increase as the polymerization proceeds.

-

The polymerization is quenched by the addition of a small amount of anhydrous methanol.

-

The polymer is dissolved in chloroform, and precipitated in a large excess of cold methanol.

-

The precipitated polymer is collected by filtration and dried under vacuum at room temperature to a constant weight.

-

The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Enzymatic Ring-Opening Polymerization

Enzymatic ROP (e-ROP) offers a green and metal-free route to PPDO, which is highly desirable for biomedical applications where catalyst residues are a concern.[4] Lipases, particularly immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435), are effective catalysts for this reaction.

Mechanism of Action

The e-ROP of PDO is believed to proceed via an enzyme-activated monomer mechanism:

-

Enzyme Activation: The lipase forms an acyl-enzyme intermediate with a monomer molecule.

-

Initiation: A nucleophile, often residual water or an alcohol, attacks the acyl-enzyme intermediate, initiating the polymer chain.

-

Propagation: The hydroxyl-terminated growing polymer chain acts as a nucleophile, attacking the acyl-enzyme intermediate of another monomer, thereby elongating the chain.

Quantitative Data for Enzymatic ROP

| Enzyme | Enzyme Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | M_w ( g/mol ) | PDI (M_w/M_n) |

| Immobilized Lipase CA | 5 | 60 | 15 | - | 41,000 | - |

| Novozym 435 | 5 | 60 | 12 | Equilibrium Reached | - | - |

Note: Data compiled from multiple sources.[4]

Experimental Protocol for Enzymatic Polymerization

This protocol is a representative procedure based on literature descriptions.[4]

Materials:

-

This compound (PDO), purified as described previously.

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435), dried under vacuum before use.

-

Toluene, anhydrous.

-

Methanol, anhydrous.

Procedure:

-

Purified PDO and the dried immobilized lipase (typically 5-10 wt% of the monomer) are added to a reaction vessel.

-

The vessel is sealed and placed in an incubator or oil bath at the desired temperature (e.g., 60-80 °C).

-

The reaction is allowed to proceed with stirring for the desired duration.

-

After the reaction, the mixture is dissolved in a suitable solvent like chloroform.

-

The immobilized enzyme is removed by filtration.

-

The polymer is isolated by precipitation in cold methanol, collected by filtration, and dried under vacuum.

-

The polymer is characterized as described previously.

Organo-Catalyzed Ring-Opening Polymerization

Organo-catalyzed ROP has emerged as a powerful tool for the synthesis of well-defined polyesters without the need for metal-based catalysts. Various organic bases, such as 4-dimethylaminopyridine (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often used in combination with a co-catalyst like thiourea, can effectively catalyze the ROP of PDO and its derivatives.

Mechanism of Action

The mechanism of organo-catalyzed ROP can vary depending on the catalyst system. For a bifunctional catalyst system like thiourea/amine, the proposed mechanism involves the activation of the monomer by the thiourea through hydrogen bonding, while the amine activates a protic initiator (e.g., an alcohol). The activated initiator then attacks the activated monomer, leading to ring-opening and chain propagation.

Quantitative Data for Organo-Catalyzed ROP

For a derivative of 1,4-dioxan-2,5-dione, the following data has been reported:

| Catalyst System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |

| DMAP | 100 | 30 | 24 | >95 | up to 36,000 | < 1.25 |

| Thiourea/(-)-Sparteine | 100 | 30 | 4 | >95 | up to 35,000 | < 1.20 |

Note: Data for a functionalized 1,4-dioxan-2,5-dione derivative.

Experimental Protocol for Solution Polymerization using an Organocatalyst

This protocol is a representative procedure based on literature descriptions.

Materials:

-

This compound (PDO), purified.

-

Organic catalyst (e.g., DBU).

-

Co-catalyst (e.g., thiourea), if applicable.

-

Initiator (e.g., benzyl alcohol), freshly distilled.

-

Anhydrous solvent (e.g., dichloromethane or toluene).

Procedure:

-

In a glovebox, the monomer, catalyst, co-catalyst (if used), and initiator are dissolved in the anhydrous solvent in a vial.

-

The vial is sealed and the reaction is stirred at the desired temperature.

-

Aliquots may be taken periodically to monitor monomer conversion by NMR.

-

Upon completion, the polymerization is quenched by adding a small amount of a weak acid (e.g., benzoic acid).

-

The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

-

The polymer is characterized by GPC and NMR.

Cationic and Anionic Ring-Opening Polymerization: Challenges and Considerations

While cationic and anionic mechanisms are common for the ROP of many cyclic monomers, their application to this compound is not well-documented in the literature. This suggests that these methods may be less favorable or more challenging for this particular monomer.

Cationic Ring-Opening Polymerization

General Mechanism: Cationic ROP is typically initiated by strong acids or Lewis acids, which protonate or coordinate to an oxygen atom in the monomer, creating a cationic active center. Propagation occurs by the nucleophilic attack of a monomer on this active center.

Potential Challenges with PDO:

-

Backbiting and Transesterification: The presence of multiple oxygen atoms in the PPDO backbone makes it susceptible to intramolecular and intermolecular transesterification reactions, where the growing chain end can attack ester linkages along the polymer chain. This can lead to a broadening of the molecular weight distribution and the formation of cyclic oligomers.

-

Chain Transfer: Chain transfer reactions to the polymer can also occur, further complicating control over the polymerization.

Anionic Ring-Opening Polymerization

General Mechanism: Anionic ROP is initiated by strong nucleophiles, such as organometallic compounds or alkoxides. The initiator attacks the monomer, creating an anionic propagating species.

Potential Challenges with PDO:

-

Proton Abstraction: The protons on the carbon atoms adjacent to the carbonyl group in PDO are acidic and can be abstracted by strong anionic initiators. This can lead to side reactions and termination of the polymerization.

-

Transesterification: Similar to cationic ROP, the propagating anionic chain end can attack the ester groups in the polymer backbone, leading to a loss of control over the molecular weight and structure.

Due to these potential side reactions, achieving a controlled, living polymerization of this compound via cationic or anionic mechanisms is challenging. The coordination-insertion and enzymatic routes offer much better control and are therefore the preferred methods for synthesizing well-defined poly(p-dioxanone).

Conclusion

The ring-opening polymerization of this compound is a versatile method for producing the biodegradable and biocompatible polyester, poly(p-dioxanone). The coordination-insertion mechanism using metal alkoxide initiators is the most established and controlled method, allowing for the synthesis of high molecular weight polymers with narrow polydispersity. For applications requiring metal-free materials, enzymatic and organo-catalyzed ROP provide excellent alternatives. While cationic and anionic ROP are theoretically possible, they present significant challenges due to side reactions, limiting their practical application for this monomer. This guide provides the foundational knowledge and experimental frameworks to enable further innovation in the synthesis and application of this important biopolymer.

References

A Deep Dive into the Thermodynamic Landscape of 1,4-Dioxan-2-one Polymerization

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of 1,4-dioxan-2-one (p-dioxanone, PDO) to yield poly(p-dioxanone) (PPDX) is of significant interest in the biomedical field due to the polymer's biodegradability, biocompatibility, and favorable mechanical properties for applications such as sutures and drug delivery systems. A thorough understanding of the thermodynamic principles governing this polymerization is crucial for optimizing reaction conditions, controlling polymer properties, and ensuring process scalability. This technical guide provides an in-depth analysis of the thermodynamic properties of this compound polymerization, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Thermodynamic Parameters

The spontaneity of a polymerization reaction is dictated by the change in Gibbs free energy (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization, as described by the equation: ΔG_p = ΔH_p - TΔS_p. Polymerization is thermodynamically favorable when ΔG_p is negative.

The ring-opening polymerization of this compound is an exothermic process, driven by the release of ring strain, resulting in a negative enthalpy change (ΔH_p). However, the conversion of monomer molecules into a long polymer chain leads to a decrease in the degrees of freedom, resulting in a negative entropy change (ΔS_p). This interplay between enthalpy and entropy gives rise to a "ceiling temperature" (T_c), above which the polymerization is no longer thermodynamically favorable and depolymerization predominates.

The thermodynamic parameters for the bulk polymerization of this compound have been investigated under various conditions, with different initiators. A summary of these findings is presented in the tables below. It is important to note that the physical state of the resulting polymer—amorphous or semi-crystalline—can significantly influence the measured thermodynamic values.[1][2] Poly(this compound) has a melting temperature (T_m) of approximately 110 °C.[2]

Table 1: Thermodynamic Parameters for the Bulk Polymerization of this compound

| Initiator/Catalyst | Temperature Range (°C) | ΔH°_p (kJ/mol) | ΔS°_p (J/mol·K) | Ceiling Temperature (T_c) (°C) | Notes |

| Al(OiPr)₃ | 60 to 150 | -15.8 | -50.4 | 41 | Above the melting temperature of PPDX.[1] |

| Sn(II) ethylhexanoate or triethylaluminum | 60 to 180 | -14.1 | -26.1 | 265 | The study notes these parameters support the thermal instability of PPDX.[3] |

| Novozym 435 | 60 | -19 | -66 | Not reported | Enzymatic polymerization.[4] |

Table 2: Activation Parameters for the Bulk Polymerization of this compound at 120 °C

| Parameter | Value | Unit |

| Activation Energy (E_a) | 71.8 | kJ/mol |

| Gibbs Free Energy of Activation (ΔG_p) | 106.2 | kJ/mol |

| Enthalpy of Activation (ΔH_p) | 68.5 | kJ/mol |

| Entropy of Activation (ΔS_p) | -95.7 | J/mol·K |

| Data obtained from a study using Sn(II) ethylhexanoate or triethylaluminum as initiators.[3] |

Experimental Protocols

Accurate determination of thermodynamic parameters relies on precise experimental procedures. Below are detailed methodologies for key experiments in the study of this compound polymerization.

Protocol 1: Bulk Polymerization for Thermodynamic Parameter Determination

Objective: To determine the enthalpy (ΔH°_p) and entropy (ΔS°_p) of polymerization by measuring the equilibrium monomer concentration at various temperatures.

Materials:

-

This compound (PDO) monomer, purified by recrystallization or distillation.

-

Initiator (e.g., Aluminum triisopropoxide, Al(OiPr)₃).

-

Dry, inert atmosphere (e.g., nitrogen or argon).

-

Schlenk line and glassware.

-

Constant temperature oil baths or heating blocks.

-

Quenching agent (e.g., benzoic acid for organocatalyzed reactions).[1]

-

Solvent for polymer precipitation (e.g., ether-heptane mixture).[2]

-

Analytical balance.

-

NMR spectrometer.

Procedure:

-

Monomer and Initiator Preparation: Under an inert atmosphere, add a precisely weighed amount of purified PDO monomer to a dry reaction vessel (e.g., a Schlenk flask).

-

Initiator Addition: In a separate vessel, prepare a stock solution of the initiator in a dry, inert solvent if necessary. Add a calculated amount of the initiator solution to the monomer to achieve the desired monomer-to-initiator ratio (e.g., 600:1).[2]

-

Polymerization: Place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60, 80, 100, 120, 150 °C).[2] Allow the reaction to proceed for a sufficient time to reach equilibrium (this may require preliminary kinetic studies).

-

Quenching and Sampling: At equilibrium, quench the polymerization by adding a suitable agent.[1] For gravimetric analysis, take a precisely weighed aliquot of the crude reaction mixture.

-

Polymer Precipitation and Monomer Conversion (Gravimetric Method):

-

Dissolve the aliquot in a small amount of a suitable solvent.

-

Precipitate the polymer by adding the solution to a non-solvent (e.g., an ether-heptane mixture).[2]

-

Filter and dry the precipitated polymer to a constant weight.

-

Calculate the monomer conversion based on the initial mass of the monomer and the mass of the recovered polymer.

-

-

Monomer Conversion (¹H NMR Spectroscopy):

-

Dissolve a small aliquot of the quenched reaction mixture in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Identify characteristic peaks for the monomer and the polymer that do not overlap. For instance, in lactide polymerization, the methine proton of the monomer appears at a different chemical shift than the methine proton of the polymer.[1]

-

Integrate the respective peaks and calculate the monomer conversion from the integral ratio.

-

-

Data Analysis:

-

Repeat the experiment at several different temperatures.

-

Plot ln([M]_e) versus 1/T, where [M]_e is the equilibrium monomer concentration and T is the absolute temperature.

-

The enthalpy (ΔH°_p) and entropy (ΔS°_p) of polymerization can be determined from the slope (-ΔH°_p/R) and intercept (ΔS°_p/R) of the resulting linear plot, where R is the gas constant.

-

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Property Analysis

Objective: To determine the glass transition temperature (T_g) and melting temperature (T_m) of poly(p-dioxanone).

Materials:

-

Purified poly(p-dioxanone) sample.

-

DSC instrument.

-

Aluminum DSC pans.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample to a temperature above its expected melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). This first heating scan is to erase the thermal history of the sample.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature (e.g., -50 °C).

-

Perform a second heating scan at the same rate up to 150 °C.

-

-

Data Analysis:

-

The glass transition temperature (T_g) is identified as a step-change in the heat flow curve during the second heating scan.

-

The melting temperature (T_m) is identified as the peak of the endothermic melting transition during the second heating scan.

-

Visualizing the Process

To better understand the chemical transformations and experimental logic, the following diagrams have been generated using Graphviz.

Caption: Ring-Opening Polymerization Pathway of this compound.

Caption: Experimental Workflow for Thermodynamic Parameter Determination.

Conclusion

The thermodynamic properties of this compound polymerization are fundamental to the synthesis of the medically important polymer, poly(p-dioxanone). The exothermic nature of the ring-opening reaction provides the driving force for polymerization, while the negative entropy change necessitates careful temperature control to remain below the ceiling temperature. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field, enabling a more rational approach to the design and optimization of polymerization processes for this versatile monomer. A clear understanding of these thermodynamic principles is paramount for the successful development of advanced biomaterials and drug delivery platforms based on poly(p-dioxanone).

References

Crystal Structure of 1,4-Dioxan-2-one Monomer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxan-2-one, a cyclic ether-ester, serves as a key monomer in the synthesis of the biodegradable polymer poly(p-dioxanone) (PPDO). This polymer is extensively utilized in biomedical applications, most notably for absorbable surgical sutures. Understanding the solid-state conformation of the monomer is crucial for controlling the polymerization process and the resulting polymer's properties. This technical guide addresses the crystal structure of the this compound monomer.

Following a comprehensive review of available scientific literature and crystallographic databases, it has been determined that the single crystal X-ray structure of the this compound monomer has not been reported in publicly accessible databases. Searches within the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and other scientific search engines did not yield any results for the determined crystal structure of this specific monomer.[1][2][3]

While the crystal structure of the monomer remains elusive, extensive research has been conducted on the synthesis of the monomer and the crystal structure of its corresponding polymer, poly(p-dioxanone).

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the catalytic dehydrogenation of diethylene glycol. Another method is the cyclization of (2-hydroxyethoxy)acetic acid.

A patented method for the purification of this compound involves its crystallization from a solution.[4] The general workflow for this process is outlined below.

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocol for Purification by Crystallization

The following protocol is a summary of a patented method for the purification of this compound.[4]

-

Dissolution: A crude reaction product containing this compound is dissolved in an aliphatic ester solvent, such as ethyl acetate, at room temperature.

-

Initial Cooling: The resulting solution is cooled to approximately -20°C.

-

Seeding: A small quantity of pure this compound crystals is added to the solution to induce crystallization.

-

Crystal Growth: The temperature of the solution is further reduced to around -34°C and maintained for a period to allow for crystal formation.

-

Isolation: The mixture is filtered to separate the crystalline solid from the solvent.

-

Drying: The collected solids are dried to yield crystalline this compound.

-

Recrystallization (Optional): For higher purity, the dissolution, cooling, and filtration steps can be repeated.

Crystal Structure of Poly(p-dioxanone) (PPDO)

In contrast to its monomer, the crystal structure of poly(p-dioxanone) has been a subject of investigation. X-ray and electron diffraction studies have been employed to determine the unit cell parameters and chain conformation of the polymer. These studies are crucial for understanding the mechanical and degradation properties of PPDO-based medical devices.

Conclusion

While the definitive crystal structure of the this compound monomer is not available in the current body of scientific literature, the methods for its synthesis and purification are well-established. The absence of the monomer's crystal structure data presents a potential area for future research, as it would provide valuable insights into the solid-state polymerization of this important biomaterial. Researchers in the fields of polymer chemistry and materials science are encouraged to pursue the crystallization and structural determination of this compound.

References

Health and Safety Profile of 1,4-Dioxan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling 1,4-Dioxan-2-one.

Introduction

This compound, also known as p-dioxanone, is a heterocyclic organic compound. It is the lactone of 2-(2-hydroxyethoxy)acetic acid and serves as the monomer for the biodegradable polymer, polydioxanone (PDO)[1][2]. PDO is widely used in biomedical applications, such as surgical sutures and drug delivery systems, due to its biocompatibility and absorbability[1][3]. Despite the extensive use of its polymer, detailed toxicological data for the monomer, this compound, is not as readily available. This guide provides a comprehensive overview of the known health and safety information for this compound, drawing from available data and related compounds to inform safe handling and use in a research and development setting.

It is crucial to distinguish this compound from its structural analog, 1,4-Dioxane. 1,4-Dioxane is a well-documented probable human carcinogen with significant health risks[4][5]. This compound is a metabolite of 1,4-Dioxane[6].

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

Prevention: P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves, eye protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).

Toxicological Data

The available quantitative toxicological data for this compound is limited. The primary known value is for acute toxicity via intraperitoneal administration in rats.

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Intraperitoneal | 790 mg/kg | [7] |

| Skin Corrosion/Irritation | Data not available | Data not available | Causes skin irritation | TCI SDS |

| Serious Eye Damage/Irritation | Data not available | Data not available | Causes serious eye irritation | TCI SDS |

| Germ Cell Mutagenicity | Data not available | Data not available | Data not available | [7] |

| Carcinogenicity | Data not available | Data not available | Data not available | [7] |

| Reproductive Toxicity | Data not available | Data not available | Data not available | [7] |

Experimental Protocols

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

Methodology:

-

Test Animal: Healthy, young adult albino rabbit.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The treated area is then covered with a gauze patch and secured with tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology:

-

Test Animal: Healthy, young adult albino rabbit.

-

Procedure: A single dose of 0.1 mL of the liquid test substance or 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

Scoring: The ocular reactions are scored at each observation point according to a standardized scale to determine the overall irritation score.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.

-

Skin Contact: Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If you feel unwell, get medical advice/attention. Rinse mouth.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Use in a well-ventilated area. A local exhaust system is recommended if dust or aerosol will be generated.

-

Storage: Keep the container tightly closed. Store in a refrigerator.

Personal Protective Equipment (PPE)

-

Respiratory Protection: Dust respirator. Follow local and national regulations.

-

Hand Protection: Protective gloves.

-

Eye Protection: Safety glasses. A face shield may be necessary depending on the situation.

-

Skin and Body Protection: Appropriate protective clothing to prevent skin exposure.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Keep people away from and upwind of the spill/leak.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: For spills, sweep up the material and collect it into an airtight container, taking care not to disperse dust.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.

-

Precautions for Fire-fighters: Fire-extinguishing work should be done from the windward side. Uninvolved persons should evacuate to a safe place. When extinguishing a fire, be sure to wear personal protective equipment.

Diagrams

Logical Workflow for Handling this compound Exposure

Caption: First aid response workflow for exposure to this compound.

Experimental Workflow for Dermal Irritation Assessment

Caption: Generalized workflow for an in-vivo dermal irritation test.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin and eye irritant. While the monomer is a building block for the biocompatible polymer polydioxanone, the toxicological data for this compound itself is sparse. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. Polydioxanone implants: A systematic review on safety and performance in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Dioxanone - Wikipedia [en.wikipedia.org]

- 3. Polydioxanone - Wikipedia [en.wikipedia.org]

- 4. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. epa.gov [epa.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

Quantum chemical calculations for 1,4-Dioxan-2-one

An in-depth analysis of 1,4-Dioxan-2-one using quantum chemical calculations is crucial for understanding its molecular structure, stability, and reactivity, which is vital for its application in polymer synthesis and drug development. While specific computational studies on this compound are not extensively detailed in publicly available literature, this guide outlines the established theoretical methodologies by drawing parallels with the well-studied parent compound, 1,4-dioxane. The principles and protocols described herein provide a robust framework for conducting and interpreting quantum chemical calculations for this compound.

This technical guide details the computational protocols for geometry optimization, conformational analysis, and vibrational frequency calculations. It presents data in structured tables and includes mandatory visualizations created using the DOT language to illustrate molecular structure, computational workflows, and conformational relationships, adhering to strict presentation and color contrast guidelines.

Molecular Structure and Conformations

This compound (CAS: 3041-16-5, Formula: C₄H₆O₃) is a six-membered heterocyclic compound containing an ester (lactone) group.[1][2] Like its parent, 1,4-dioxane, its ring is not planar and is expected to exist in several conformations, primarily the chair, boat, and twist-boat forms.[3][4] Quantum chemical calculations are essential to determine the optimized geometry and relative energies of these conformers. The chair conformation is typically the most stable for 1,4-dioxane, with the equilibrium almost completely shifted towards this form.[4] The introduction of the sp²-hybridized carbonyl carbon in this compound will influence the ring's geometry and the relative stabilities of its conformers.

Caption: Molecular graph of this compound.

Computational Protocols

Detailed methodologies are critical for reproducibility and accuracy in computational chemistry. The following protocols outline the standard procedures for the quantum chemical analysis of this compound.

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

This protocol is fundamental for finding the lowest energy structure of a given conformer and confirming it is a true minimum on the potential energy surface.[5][6]

-

Initial Structure: Build the 3D structure of the desired this compound conformer (e.g., chair) using molecular modeling software.

-

Computational Method: Employ Density Functional Theory (DFT) for a balance of accuracy and computational cost. The B3LYP functional is a widely used and reliable choice.[4][7]

-

Basis Set: Select a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[7]

-

Software: Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.[6][8]

-

Execution:

-

Solvation Model (Optional): To simulate solution-phase properties, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) can be applied during optimization and frequency calculations.[7]

Protocol 2: Conformational Analysis

This protocol is used to identify the most stable conformers and determine their relative populations.

-

Conformational Search: Generate a pool of potential conformers (chair, twist-boat, etc.) for this compound. This can be done manually or using an automated conformational search algorithm.

-

Initial Optimization: Perform a preliminary geometry optimization of all generated conformers using a computationally inexpensive method (e.g., a smaller basis set like 6-31G(d) or a semi-empirical method).

-

Refined Calculation: Take the unique, low-energy conformers from the initial scan and re-optimize them using the high-level methodology described in Protocol 1 (e.g., B3LYP/6-311++G(d,p)).

-

Energy Analysis: Compare the final electronic energies (with zero-point vibrational energy corrections) of the optimized conformers. The conformer with the lowest energy is the global minimum.

-

Boltzmann Population: Calculate the relative population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation based on their Gibbs free energy differences.

Caption: Workflow for geometry optimization and frequency analysis.

Data Presentation

Quantum chemical calculations generate a wealth of quantitative data. The following tables illustrate how key results for the most stable conformer of this compound should be structured. Note: The values presented here are illustrative examples based on known structural data of related molecules, as specific peer-reviewed data for this compound is sparse.

Table 1: Optimized Geometric Parameters

This table summarizes the key structural parameters of the molecule.

| Parameter | Atom(s) | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.21 | |

| C-O (ester) | 1.35 | |

| O-C (ester) | 1.44 | |

| C-O (ether) | 1.42 | |

| C-C | 1.53 | |

| **Bond Angles (°) ** | ||

| O-C=O | 125.0 | |

| C-O-C (ether) | 112.0 | |

| O-C-C (ester) | 110.0 | |

| Dihedral Angles (°) | ||

| C6-O5-C4-C3 | -55.0 | |

| O5-C4-C3-O2 | 58.0 |

Table 2: Calculated Vibrational Frequencies

This table presents the most significant calculated vibrational modes, which are crucial for interpreting experimental IR and Raman spectra. Calculated harmonic frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental anharmonic values.[10]

| Mode Number | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 2985 | Medium | Asymmetric C-H Stretch |

| 2 | 2950 | Medium | Symmetric C-H Stretch |

| 3 | 1750 | Strong | C=O Carbonyl Stretch |

| 4 | 1450 | Weak | CH₂ Scissoring |

| 5 | 1240 | Strong | Asymmetric C-O-C Stretch (Ester) |

| 6 | 1120 | Strong | Asymmetric C-O-C Stretch (Ether) |

| 7 | 890 | Medium | Ring Breathing Mode |

Reactivity and Frontier Molecular Orbitals

The reactivity of this compound can be analyzed through its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized on the ether and ester oxygen atoms, indicating these are sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be localized around the carbonyl group (C=O), making it the primary site for nucleophilic attack, which is fundamental to its ring-opening polymerization.[11]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

Caption: Energy pathway for conformational changes.

Conclusion

Quantum chemical calculations provide indispensable insights into the structural, spectroscopic, and electronic properties of this compound. By applying rigorous computational protocols, such as DFT with an adequate basis set, researchers can accurately predict its preferred conformation, geometric parameters, and vibrational spectra. This theoretical data is fundamental for understanding its behavior in polymerization reactions and for designing new materials and pharmacologically active molecules. The methodologies and frameworks presented in this guide serve as a comprehensive starting point for future in-silico investigations of this important heterocyclic compound.

References

- 1. This compound | 3041-16-5 | FD62736 | Biosynth [biosynth.com]

- 2. Dioxanone | C4H6O3 | CID 18233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. storion.ru [storion.ru]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01198E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Geometry Optimization in Rowan | Rowan [rowansci.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Polydioxanone (PDO) from 1,4-Dioxan-2-one via Ring-Opening Polymerization

Audience: Researchers, scientists, and drug development professionals.